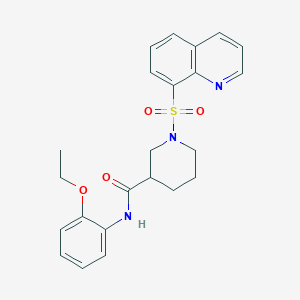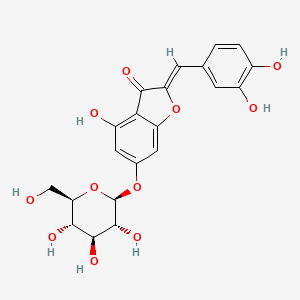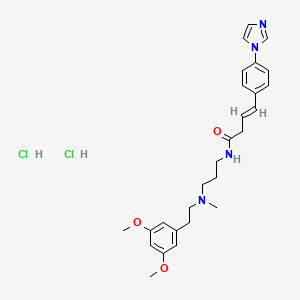
3,7,11,15,19,23,27,31,35,39,43-Undecamethyltetratetraconta-2,6,10,14,18,22,26,30,34,38,42-undecaen-1-yl trihydrogen diphosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Undecaprenyl trihydrogen diphosphate, also known as undpp or undecaprenyl diphosphoric acid, belongs to the class of organic compounds known as bactoprenol diphosphates. These are polyprenyl compounds consisting of a diphosphate group substituted by a bactoprenyl moiety. Undecaprenyl trihydrogen diphosphate is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, undecaprenyl trihydrogen diphosphate is primarily located in the membrane (predicted from logP) and cytoplasm. Undecaprenyl trihydrogen diphosphate exists in all eukaryotes, ranging from yeast to humans.
Undecaprenyl diphosphate is a polyprenol diphosphate compound having eleven prenyl units with undefined stereochemistry about the double bonds. It has a role as a Saccharomyces cerevisiae metabolite. It is a polyprenyl diphosphate and an undecaprenyl phosphate.
Wissenschaftliche Forschungsanwendungen
1. Enzyme Activity in Bacterial Glycosylation Pathways Undecaprenyl pyrophosphate (Und-PP) plays a crucial role in the bacterial N-linked glycosylation pathway, specifically as a glycosyl acceptor in the asparagine-linked glycosylation pathway of Campylobacter jejuni. The synthesis of Und-PP-linked bacillosamine (Und-PP-Bac) allows for the investigation of enzymes like PglA, which are involved in substrate biosynthesis for protein glycosylation in gram-negative bacteria. This pathway's exploration provides valuable insights into the bacterial glycosylation system and its eukaryotic counterparts, which remain less understood (Weerapana et al., 2005).
2. Cellular Transport and Cell Wall Synthesis in Bacteria Und-PP, along with its derivatives, is integral to the transportation of hydrophilic motifs across bacterial membranes during cell wall polymer synthesis, such as peptidoglycan. Quantitative analysis of undecaprenyl phosphate and its derivatives in bacterial membranes has been pivotal in understanding the synthesis and maintenance of bacterial cell walls, especially in Escherichia coli and Staphylococcus aureus (Barreteau et al., 2009).
3. Role in Undecaprenyl Phosphate Recycling Und-PP is essential in recycling undecaprenyl phosphate (Und-P), a lipid carrier for carbohydrate polymers exported to the bacterial cell envelope. The study of undecaprenyl-pyrophosphate phosphatases in Escherichia coli sheds light on the recycling mechanism of Und-P, highlighting its significance in bacterial growth and morphology (Tatar et al., 2007).
4. Investigation of Bacterial Protein N-Glycosylation The synthesis of Und-PP-linked glycans is a critical process in bacterial protein N-glycosylation. It involves the coupling of glycosyl phosphates with undecaprenyl phosphate (Und-P) to form Und-PP-linked glycans, which are pivotal in the study of bacterial protein glycosylation and the development of new therapeutic strategies (Lee et al., 2009).
5. Understanding of Bacterial Lipid Carrier Synthesis Und-PP is the only known lipid carrier in bacteria, involved in the translocation of cell wall component intermediates across cell membranes. Insights into the de novo synthesis and recycling of undecaprenyl phosphate (Und-p) contribute to a better understanding of bacterial cell wall synthesis and may unveil potential drug targets and vaccine candidates (Coker & Palittapongarnpim, 2011).
Eigenschaften
CAS-Nummer |
31867-59-1 |
|---|---|
Molekularformel |
C55H92O7P2 |
Molekulargewicht |
927.3 g/mol |
IUPAC-Name |
phosphono 3,7,11,15,19,23,27,31,35,39,43-undecamethyltetratetraconta-2,6,10,14,18,22,26,30,34,38,42-undecaenyl hydrogen phosphate |
InChI |
InChI=1S/C55H92O7P2/c1-45(2)23-13-24-46(3)25-14-26-47(4)27-15-28-48(5)29-16-30-49(6)31-17-32-50(7)33-18-34-51(8)35-19-36-52(9)37-20-38-53(10)39-21-40-54(11)41-22-42-55(12)43-44-61-64(59,60)62-63(56,57)58/h23,25,27,29,31,33,35,37,39,41,43H,13-22,24,26,28,30,32,34,36,38,40,42,44H2,1-12H3,(H,59,60)(H2,56,57,58) |
InChI-Schlüssel |
NTXGVHCCXVHYCL-UHFFFAOYSA-N |
Isomerische SMILES |
CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/COP(=O)(O)OP(=O)(O)O)/C)/C)/C)/C)/C)/C)/C)/C)/C)/C)C |
SMILES |
CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCOP(=O)(O)OP(=O)(O)O)C)C)C)C)C)C)C)C)C)C)C |
Kanonische SMILES |
CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCOP(=O)(O)OP(=O)(O)O)C)C)C)C)C)C)C)C)C)C)C |
Andere CAS-Nummern |
23-13-2 |
Physikalische Beschreibung |
Solid |
Synonyme |
undecaprenyl pyrophosphate UndPP |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(4R,4aS)-4-[2-(furan-3-yl)ethyl]-4-hydroxy-3,4a,8,8-tetramethyl-5,6,7,8a-tetrahydronaphthalen-1-one](/img/structure/B1237092.png)
![2-Acetyl-3,4,8-trihydroxy-7-methoxybenzo[f][1]benzofuran-5,6-dione](/img/structure/B1237094.png)
![(1S)-1-[5-[(3-fluorophenyl)methylthio]-1,3,4-oxadiazol-2-yl]-2-methyl-1-butanamine](/img/structure/B1237096.png)
![(4Z)-5-methyl-4-[(1-methylindol-3-yl)methylidene]-2-phenylpyrazol-3-one](/img/structure/B1237098.png)


![(2,5,10-Triacetyloxy-8,12,15,15-tetramethyl-4-methylidene-14-tricyclo[9.3.1.03,8]pentadec-11-enyl) 3-hydroxy-2-methylbutanoate](/img/structure/B1237102.png)

![N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[2-[(2-methylsulfonylethylamino)methyl]-1,3-thiazol-4-yl]quinazolin-4-amine](/img/structure/B1237106.png)




![(3Z)-3-[2-[(3R)-3-[2-[(1S,3'S,4S)-1-Hydroxy-4,6,6-trimethylspiro[2,5-dioxabicyclo[2.2.2]octane-3,6'-oxane]-3'-yl]ethyl]-2,2-dimethyl-6-methylidenecyclohexyl]ethylidene]oxolan-2-one](/img/structure/B1237114.png)